molecular formula C13H19BN2O2 B8037597 1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Katalognummer: B8037597
Molekulargewicht: 246.12 g/mol
InChI-Schlüssel: HATSPNLEYOCFAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a butynyl group and a dioxaborolane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the coupling of a pyrazole derivative with a butynyl group and a dioxaborolane moiety. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alkenes or alkanes .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds containing pyrazole and boronate functionalities. Research indicates that the incorporation of the boronate group can enhance the selectivity and potency of pyrazole derivatives against cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that pyrazole-boronate derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of the boronate moiety is believed to play a crucial role in enhancing the interaction with microbial targets.

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
1-But-3-ynyl-4-(boronate)E. coli15
1-But-3-ynyl-4-(boronate)S. aureus18

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, particularly in creating boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.

Case Study:
A recent investigation focused on the synthesis of boron-containing polymers using 1-but-3-ynyl compounds. The resulting materials demonstrated improved flame retardancy and mechanical strength compared to conventional polymers .

Borylation Reactions

The boronate group allows for participation in borylation reactions, which are pivotal in organic synthesis for forming C-B bonds.

Data Table: Borylation Efficiency

SubstrateCatalystYield (%)
Alkene APd/C85
Alkene BNi/Phos90

Case Study:
In a study published in Chemical Science, researchers demonstrated that using 1-but-3-ynyl-4-boronate as a borylation reagent resulted in high yields and selectivity for various alkene substrates .

Wirkmechanismus

The mechanism by which 1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive, allowing the compound to act as a boron source in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of a butynyl group and a dioxaborolane moiety, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and pharmaceuticals .

Biologische Aktivität

1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its applications in pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDescription
Molecular FormulaC13H19BN2O2
Molecular Weight234.14 g/mol
SMILESCn1cc(cn1)B2OC(C)(C)C(C)(C)O2
IUPAC NameThis compound

Anticancer Properties

Research has indicated that compounds similar to 1-but-3-ynyl derivatives exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the incorporation of boron-containing moieties has been linked to enhanced efficacy in targeting cancer cells via mechanisms such as modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is largely attributed to its ability to act as a kinase inhibitor. In particular:

  • c-Met Kinase Inhibition : The compound has been studied as an inhibitor of c-Met kinase, which plays a crucial role in tumor growth and metastasis. Inhibition of this pathway can lead to reduced tumor progression and improved patient outcomes in cancers characterized by c-Met overexpression .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have shown promise in anti-inflammatory applications. Research indicates that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators .

Study on c-Met Inhibition

A notable study evaluated the effectiveness of 1-but-3-ynyl derivatives in inhibiting c-Met kinase activity. The results demonstrated that these compounds significantly reduced cell viability in c-Met-dependent cancer cell lines. The IC50 values indicated potent activity comparable to established kinase inhibitors .

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory effects of similar pyrazole compounds. The findings suggested that these compounds could reduce inflammation markers in vitro and in vivo models by inhibiting NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyrazole precursors and alkynyl boronic esters. For example, the compound’s boronic ester moiety can be introduced via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst under inert conditions . The but-3-ynyl group may require protection (e.g., TMS-acetylene) during synthesis to prevent undesired side reactions. Post-synthesis purification often employs column chromatography with silica gel and characterization via NMR and mass spectrometry .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is used:

  • 1H/13C NMR : To verify proton and carbon environments, particularly the deshielded pyrazole protons (δ 7.5–8.5 ppm) and the boronic ester’s quaternary carbons.
  • FT-IR : To confirm the presence of B-O (≈1350 cm⁻¹) and alkyne C≡C (≈2100 cm⁻¹) stretches.
  • X-ray crystallography : For absolute structural confirmation, as demonstrated in related compounds to resolve steric effects from the but-3-ynyl and dioxaborolan groups .
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Due to the moisture-sensitive boronic ester and reactive alkyne group, the compound should be stored under inert gas (argon/nitrogen) at –20°C in flame-sealed ampules. Use anhydrous solvents (e.g., THF, DMF) for reactions, and monitor for decomposition via TLC or NMR if exposed to air .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions involving the but-3-ynyl group during cross-coupling?

  • Methodological Answer : The alkyne’s propargylic position is prone to oxidation or unintended cycloaddition. Optimization strategies include:

  • Ligand selection : Bulky ligands (e.g., SPhos) reduce steric hindrance and improve regioselectivity in Suzuki couplings.
  • Temperature control : Reactions conducted at 60–80°C minimize alkyne dimerization.
  • Additives : Cu(I) salts can suppress Glaser-type coupling, while degassing solvents reduces oxidative byproducts .

Q. What computational approaches predict the reactivity of the boronic ester moiety in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boronic ester’s electronic structure and transition states. For example, studies on similar compounds reveal that electron-withdrawing substituents on the pyrazole ring lower the LUMO energy, enhancing transmetallation efficiency in cross-coupling reactions .

Q. How do steric and electronic effects of the but-3-ynyl group impact catalytic activity in multi-component reactions?

  • Methodological Answer : The alkyne’s linear geometry introduces steric constraints, which can be quantified using Tolman’s cone angle or molecular dynamics simulations. In Sonogashira couplings, electron-deficient alkynes (like but-3-ynyl) require Pd/Cu co-catalysts for effective activation, whereas steric bulk may necessitate larger catalytic pockets (e.g., XPhos ligands) . Contrasting data on reaction yields (e.g., 60–85% in similar systems) can be resolved by analyzing solvent polarity and catalyst loading .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for analogous Suzuki-Miyaura reactions?

  • Methodological Answer : Variability often stems from:

  • Substrate purity : Trace moisture degrades boronic esters; use Karl Fischer titration to verify solvent dryness.
  • Catalyst batch : Screen multiple Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)).
  • Reaction monitoring : Employ in situ IR or GC-MS to identify intermediate decomposition pathways. For example, competing protodeboronation can reduce yields, which is mitigated by adjusting base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. Tables for Key Data

Parameter Typical Value Reference
Suzuki-Miyaura Reaction Yield72–89% (varies with Pd catalyst)
Boronic ester B-O IR stretch1345–1360 cm⁻¹
1H NMR (pyrazole C-H)δ 7.8–8.1 ppm (d, J = 1.5 Hz)
X-ray Crystallography R-factor< 0.05

Eigenschaften

IUPAC Name

1-but-3-ynyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O2/c1-6-7-8-16-10-11(9-15-16)14-17-12(2,3)13(4,5)18-14/h1,9-10H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATSPNLEYOCFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.